molecular formula C18H19ClN2O3 B250378 N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

货号: B250378
分子量: 346.8 g/mol
InChI 键: ALAXZPRHGHORDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound was first synthesized in 2010 and has since undergone extensive research to determine its efficacy and safety in pre-clinical and clinical trials.

作用机制

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea binds to the active site of BTK and inhibits its activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma and other types of cancer cells. By inhibiting BTK, this compound effectively shuts down this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In pre-clinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B-cell lymphoma and other types of cancer.

实验室实验的优点和局限性

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has several advantages as a research tool for studying cancer biology and developing new cancer treatments. Its selective and potent inhibition of BTK makes it a valuable tool for dissecting the BCR signaling pathway and its role in cancer cell survival and proliferation. This compound can also be used in combination with other cancer treatments to enhance their efficacy and overcome resistance to therapy.
However, there are also limitations to using this compound in lab experiments. Its specificity for BTK means that it may not be effective against all types of cancer cells or tumors. Additionally, the optimal dosage and treatment schedule for this compound may vary depending on the type of cancer and the patient population.

未来方向

There are several potential future directions for research on N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea and its use as a cancer treatment. These include:
1. Developing this compound as a first-line therapy for B-cell lymphoma and other types of cancer.
2. Investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance to therapy.
3. Identifying biomarkers that can predict response to this compound and other BTK inhibitors, and using these biomarkers to guide patient selection and treatment decisions.
4. Developing new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating the role of BTK and the BCR signaling pathway in other diseases, such as autoimmune disorders and infectious diseases, and developing new therapies based on these findings.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in pre-clinical and clinical trials for the treatment of B-cell lymphoma and other types of cancer. Its selective and potent inhibition of BTK makes it a valuable tool for studying cancer biology and developing new cancer treatments. Future research on this compound and other BTK inhibitors has the potential to improve cancer treatment outcomes and advance our understanding of the molecular mechanisms that drive cancer cell survival and proliferation.

合成方法

The synthesis of N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

科学研究应用

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and solid tumors. This compound works by targeting Bruton's tyrosine kinase (BTK), which is a key player in the signaling pathways that promote cancer cell survival and proliferation.

属性

分子式

C18H19ClN2O3

分子量

346.8 g/mol

IUPAC 名称

1-(4-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-6-8-14(9-7-13)20-18(22)21-15-3-1-4-16(11-15)24-12-17-5-2-10-23-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,20,21,22)

InChI 键

ALAXZPRHGHORDZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

规范 SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。